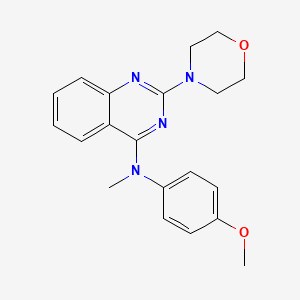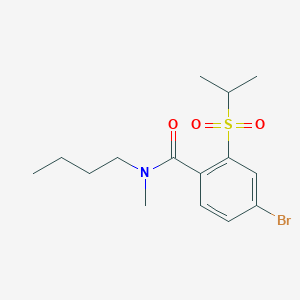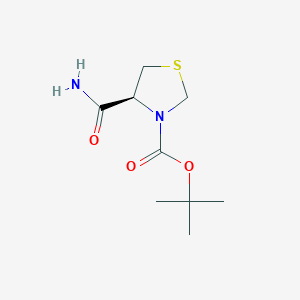
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate is a chemical compound with the molecular formula C9H16N2O3S It is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-carbamoylthiazolidine-3-carboxylate with a chiral auxiliary or catalyst to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like diisopropylcarbodiimide (DIC) and N,N-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazolidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Alkylated or acylated thiazolidine derivatives
Aplicaciones Científicas De Investigación
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-carbamoylthiazolidine-3-carboxylate: The non-chiral version of the compound.
Thiazolidine-2,4-dione: A related compound with a different substitution pattern on the thiazolidine ring.
4-Carbamoylthiazolidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a tert-butyl ester.
Uniqueness
(S)-Tert-butyl 4-carbamoylthiazolidine-3-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This chiral specificity can be crucial in applications requiring enantioselectivity, such as in drug development and asymmetric synthesis.
Propiedades
Fórmula molecular |
C9H16N2O3S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-carbamoyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)11-5-15-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 |
Clave InChI |
OXGKKJVYQKKOIS-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CSCC1C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
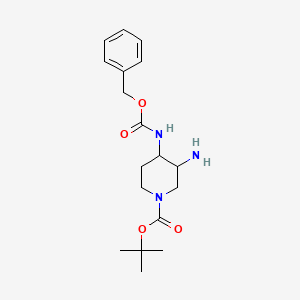

![[1,2,4]Triazolo[1,5-b]pyridazin-6-amine](/img/structure/B8713176.png)
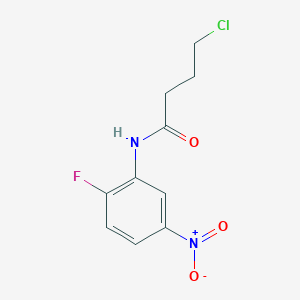
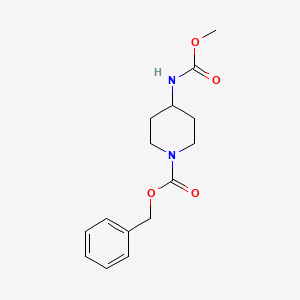
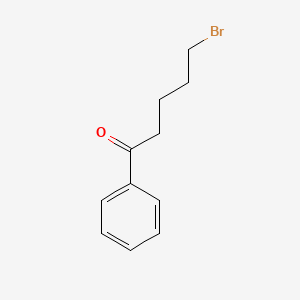
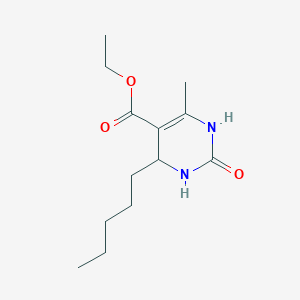
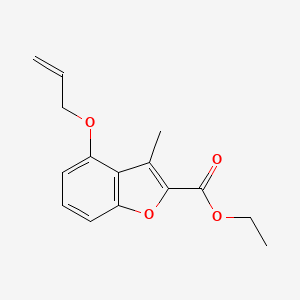
![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)
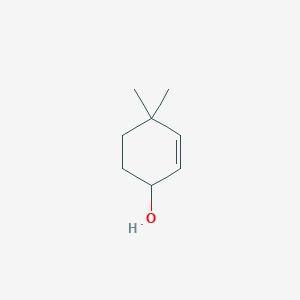
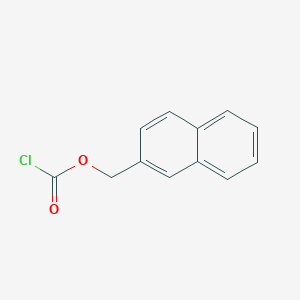
![N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE](/img/structure/B8713239.png)
